6-methoxy-N-methylpyridine-2-carboxamide
Description
6-Methoxy-N-methylpyridine-2-carboxamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6-position and a methyl group attached to the nitrogen atom of the carboxamide group
Properties
IUPAC Name |
6-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(11)6-4-3-5-7(10-6)12-2/h3-5H,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGNLBYAPQHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-pyridinecarboxylic acid.
Amidation Reaction: The carboxylic acid is converted to the corresponding carboxamide by reacting it with methylamine under suitable conditions. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products include 6-methoxy-2-pyridinecarboxaldehyde or 6-methoxy-2-pyridinecarboxylic acid.
Reduction: The major product is 6-methoxy-N-methylpyridine-2-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-N-methylpyridine-2-carboxamide has been explored for its potential as a pharmaceutical agent. Its applications include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit lipase activity, which is crucial for lipid metabolism, potentially aiding in weight management and metabolic health .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Agricultural Applications
In the realm of agrochemicals, this compound is being investigated for its potential use in developing herbicides and fungicides. Its ability to modulate biological pathways makes it a candidate for enhancing crop protection against pests and diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy and potential applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | Demonstrated significant inhibition of lipase activity, suggesting potential for weight management. |
| Study 2 | Assess antimicrobial properties | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 3 | Investigate therapeutic potential | Indicated potential for modulation of metabolic pathways in animal models, enhancing metabolic health. |
Mechanism of Action
The mechanism of action of 6-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurological pathways. The methoxy and carboxamide groups play a crucial role in binding to the active site of the target enzyme, thereby influencing its activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxamide group.
6-Methoxy-2-pyridinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.
6-Methylpyridine-2-carboxamide: Similar in structure but without the methoxy group.
Uniqueness
6-Methoxy-N-methylpyridine-2-carboxamide is unique due to the presence of both the methoxy and N-methylcarboxamide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
6-Methoxy-N-methylpyridine-2-carboxamide, a pyridine derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a methoxy group and a carboxamide moiety that may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methoxy group (-OCH₃) at the 6-position.
- A methyl group (-CH₃) attached to the nitrogen atom.
- A carboxamide group (-C(=O)NH₂) at the 2-position of the pyridine ring.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins. This compound has been noted for its potential in modulating enzyme activity, particularly in the context of anti-inflammatory and antibacterial actions .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate its potency against these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Mycobacterium tuberculosis | 15 |
Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, which are key mediators in inflammatory responses .
Case Studies
- Antimicrobial Screening : A study conducted on a library of pyridine derivatives found that this compound was among the most effective compounds against resistant strains of bacteria. The study utilized a high-throughput screening method to evaluate over 300 compounds, leading to the identification of this compound as a promising candidate for further development .
- Mechanistic Insights : A metabolomics study explored the mode of action of this compound against S. aureus. The findings suggested that it disrupts bacterial cell wall synthesis, leading to cell lysis. This mechanism was confirmed through time-kill studies, where bacterial viability was assessed over time following exposure to the compound .
Research Findings
Research has shown that modifications to the pyridine ring can enhance or diminish biological activity. For instance, substituents at different positions on the pyridine ring have been systematically studied to optimize potency and selectivity against specific targets. The presence of the methoxy group at the 6-position has been particularly beneficial for enhancing solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
